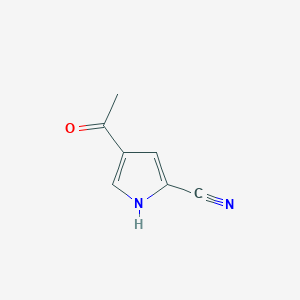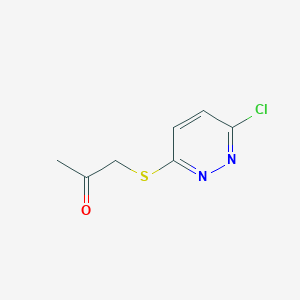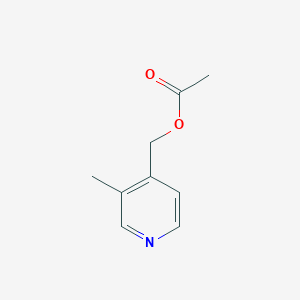
(3-Methylpyridin-4-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Methylpyridin-4-yl)methyl acetate is an organic compound that belongs to the family of pyridine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of (3-Methylpyridin-4-yl)methyl acetate is not fully understood. However, it is believed to act as a modulator of various cellular processes, including gene expression and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Studies have shown that (3-Methylpyridin-4-yl)methyl acetate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of (3-Methylpyridin-4-yl)methyl acetate is its versatility in scientific research. It can be used as a building block in the synthesis of various organic compounds, as well as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, it has potential therapeutic applications for various diseases, making it a valuable tool for drug discovery research.
However, there are also limitations to the use of (3-Methylpyridin-4-yl)methyl acetate in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of (3-Methylpyridin-4-yl)methyl acetate. One potential direction is the further exploration of its potential therapeutic applications for various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of new synthesis methods and the exploration of its potential applications in catalytic reactions may also be promising areas for future research.
Conclusion
In conclusion, (3-Methylpyridin-4-yl)methyl acetate is a versatile organic compound with a wide range of potential applications in scientific research. Its synthesis method is well-established, and it has been studied for its potential therapeutic applications for various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also promising future directions for its study, including further exploration of its potential therapeutic applications and the development of new synthesis methods.
科学的研究の応用
(3-Methylpyridin-4-yl)methyl acetate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
18794-49-5 |
|---|---|
製品名 |
(3-Methylpyridin-4-yl)methyl acetate |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
(3-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChIキー |
CEWMIVBWLKCOMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)COC(=O)C |
正規SMILES |
CC1=C(C=CN=C1)COC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

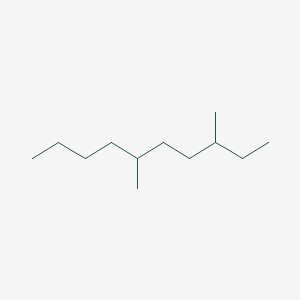
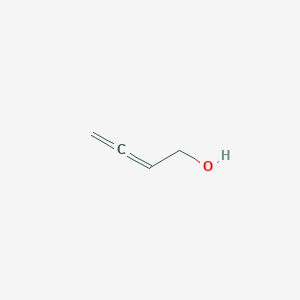
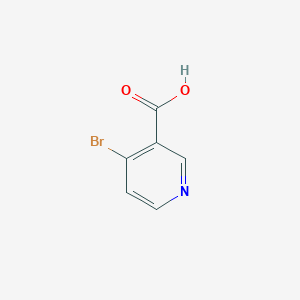
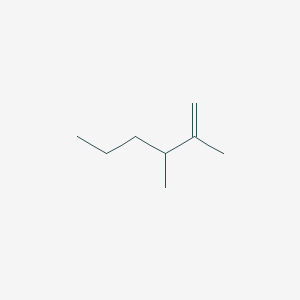
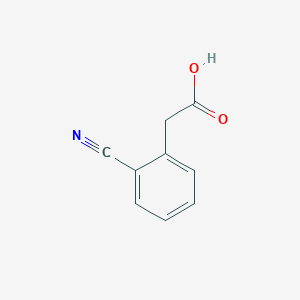
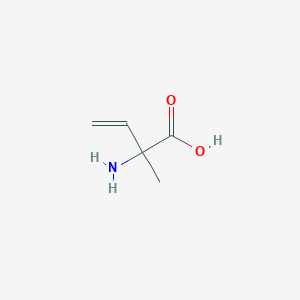
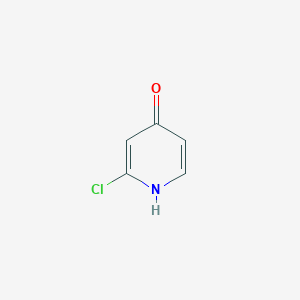
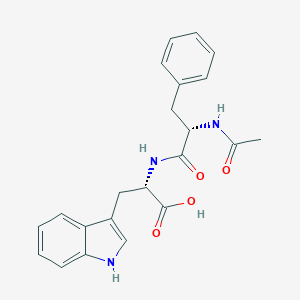
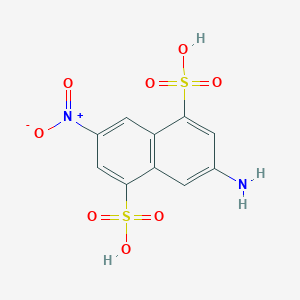
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

